molecular formula C15H15N B13930158 2-[(E)-2-(4-methylphenyl)ethenyl]aniline

2-[(E)-2-(4-methylphenyl)ethenyl]aniline

Cat. No.: B13930158
M. Wt: 209.29 g/mol
InChI Key: ZNVSRXCMKDAHQV-ZHACJKMWSA-N
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Description

2-[(E)-2-(4-Methylphenyl)ethenyl]aniline is a synthetic organic compound characterized by its aniline group linked to a 4-methylstyryl moiety via an ethene bridge in the (E) configuration. This structure classifies it as a stilbene derivative with a terminal primary amine, making it a potential intermediate for synthesizing more complex molecules. Aniline derivatives are widely utilized in various research fields, including the synthesis of quinolines and indoles, and have applications in the production of dyes and agrochemicals . In a research context, this compound's molecular framework, featuring a conjugated system and a reactive aniline group, suggests potential value in materials science. It may serve as a building block for organic light-emitting diodes (OLEDs) or fluorescent dyes, similar to other aniline-containing compounds like those used in 4,4′-(p-Phenylenedivinylene)bis(N,N-bis(p-tolyl)aniline) . Furthermore, aniline-based structures are often investigated in medicinal chemistry for their biological activities. For instance, rearranged aniline-linked scaffolds have been explored in the development of inhibitors for enzymes like neuronal nitric oxide synthase (nNOS) to reduce off-target binding in the central nervous system . Researchers may also employ this chemical as a precursor for creating Schiff base ligands, which are known for their photochromic properties and wide range of biological activities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]aniline

InChI

InChI=1S/C15H15N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,16H2,1H3/b11-10+

InChI Key

ZNVSRXCMKDAHQV-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Olefin Cross-Metathesis Approach

One of the most direct and efficient methods to prepare 2-[(E)-2-(4-methylphenyl)ethenyl]aniline involves an olefin cross-metathesis reaction between an appropriate aniline derivative and a styrene derivative.

  • General Methodology :
    The reaction employs a ruthenium-based catalyst such as the Stewart-Grubbs catalyst to facilitate the cross-metathesis between a vinyl-substituted aniline and a 4-methylstyrene derivative under reflux conditions in dichloromethane or a similar solvent. The process is conducted under an inert atmosphere (argon) to avoid catalyst degradation and side reactions.
  • Reaction Conditions :
    • Solvent: Dichloromethane (CH2Cl2)
    • Catalyst: Stewart-Grubbs catalyst (ruthenium-based)
    • Temperature: Reflux (~40°C)
    • Atmosphere: Argon inert atmosphere
  • Outcome :
    The reaction typically yields the (E)-configured styryl aniline with high stereoselectivity due to the catalyst's control over alkene geometry. The product is purified by flash chromatography to achieve >95% purity.

This method is supported by detailed experimental procedures and characterization data, including NMR and HPLC analysis, confirming the stereochemistry and purity of the product.

Palladium-Catalyzed Reductive Alkylation and Hydrogenation

Another approach, although more commonly applied to related substituted anilines, involves catalytic reductive alkylation followed by hydrogenation steps, which can be adapted for the synthesis of styryl anilines.

  • Stepwise Process :
    • Formation of Amino Alcohol Intermediate : Refluxing a substituted aniline with an epoxide or halohydrin derivative in methanol, followed by treatment with a base such as KOH, yields an amino alcohol intermediate.
    • Cyclization and Aziridine Formation : The amino alcohol is reacted with reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene under nitrogen atmosphere to form an aziridine intermediate.
    • Catalytic Hydrogenation : The aziridine intermediate is subjected to catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen atmosphere to open the aziridine ring and yield the target substituted aniline derivative.
  • Catalyst and Conditions :
    • Catalyst: Pd/C, or other transition metals such as Pd, Pt, Rh, Ru, Ir, Fe on activated carbon
    • Solvent: Alcohols (methanol, ethanol, isopropanol), ethyl acetate, chloroform, or acetic acid
    • Hydrogen pressure: 30–50 psi
    • Temperature: 20–30°C
    • Reaction time: 1–3 hours
  • Yields and Purity :
    This method achieves yields typically in the 75–96% range with high enantiomeric excess when chiral centers are involved.

While this method is more tailored to chiral substituted anilines, its principles can be adapted for synthesizing 2-[(E)-2-(4-methylphenyl)ethenyl]aniline by choosing appropriate starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Catalyst Yield (%) Stereoselectivity Notes
Olefin Cross-Metathesis Vinyl aniline + 4-methylstyrene, CH2Cl2, reflux Stewart-Grubbs catalyst >90 High (E-selective) Direct and efficient for styryl anilines
Catalytic Reductive Alkylation + H2 Aniline + epichlorohydrin, DIAD, triphenylphosphine, Pd/C, H2 Pd/C or other transition metals 75–96 High (chiral control) Multi-step, adaptable for substituted anilines

Experimental Considerations and Analytical Techniques

  • Atmosphere Control : Both methods require inert atmosphere (argon or nitrogen) to prevent oxidation or catalyst degradation.
  • Solvent Purity : Use of dry, degassed solvents is critical, especially for moisture-sensitive catalysts and reagents.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and chiral HPLC are used to monitor reaction progress and stereochemical purity.
  • Product Purification : Flash chromatography on silica gel is the standard purification technique to isolate the target compound with >95% purity.
  • Characterization :
    • NMR spectroscopy (1H, 13C) confirms structure and purity.
    • Optical rotation measurements are used when chiral centers are present.
    • High-resolution mass spectrometry (HRMS) confirms molecular weight.

These rigorous analytical methods ensure the reliability and reproducibility of the preparation protocols.

Summary and Research Outlook

The preparation of 2-[(E)-2-(4-methylphenyl)ethenyl]aniline can be efficiently achieved primarily through olefin cross-metathesis catalyzed by ruthenium complexes, offering high stereoselectivity and yields. Alternatively, catalytic reductive alkylation followed by hydrogenation provides a versatile multi-step synthetic route that can be adapted for related substituted anilines with chiral centers.

Future research may focus on optimizing catalyst loading, reaction times, and exploring greener solvents to enhance sustainability. Additionally, expanding the scope to functionalized derivatives could broaden the compound's applicability in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methylphenyl)ethenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted anilines.

Scientific Research Applications

2-[(E)-2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 2-[(E)-2-(4-methylphenyl)ethenyl]aniline exerts its effects involves interactions with various molecular targets. The vinyl group allows for conjugation with other molecules, enhancing its reactivity. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₁₅N
  • Molecular Weight : 209.29 g/mol
  • Substituent Effects : The 4-methyl group on the phenyl ring is electron-donating, enhancing electron density on the aniline ring, which influences reactivity in electrophilic substitutions.

Structural Analogues and Substituent Effects

Table 1: Structural and Electronic Comparisons
Compound Name Substituents/Modifications Electronic Effects Key References
2-[(E)-2-(4-Methylphenyl)ethenyl]aniline 4-methylphenyl, (E)-ethenyl Electron-donating (methyl)
(E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline Nitro group, diethyl/diisopropyl groups Electron-withdrawing (nitro)
4-[(E)-2-quinolin-7-ylethenyl]aniline Quinoline heterocycle Electron-withdrawing (quinoline)
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline Diarylamine with methyl groups Steric hindrance, enhanced conjugation
  • Electron-Donating vs. Withdrawing Groups: The methyl group in the target compound increases electron density on the aniline ring, favoring reactions like nitration or halogenation. In contrast, nitro-substituted analogues (e.g., ) exhibit reduced electron density, making them less reactive toward electrophiles but more stable under oxidative conditions. Quinoline-containing derivatives (e.g., ) introduce heteroaromaticity, altering absorption spectra and redox potentials due to extended conjugation and nitrogen's electron-withdrawing effect.

Conjugation and Optical Properties

  • Planarity and π-Conjugation :

    • The (E)-ethenyl bridge in the target compound ensures coplanar alignment of aromatic rings, maximizing conjugation. This is critical for applications in organic light-emitting diodes (OLEDs) .
    • Diarylamine derivatives (e.g., ) with multiple methyl groups show increased steric hindrance, slightly distorting planarity but enhancing thermal stability.
  • Absorption Spectra: Quinoline-substituted analogues (e.g., ) exhibit bathochromic shifts (longer wavelength absorption) due to extended conjugation and charge-transfer transitions.

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